molecular formula C12H15N5O2 B7417161 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine

5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine

Cat. No.: B7417161
M. Wt: 261.28 g/mol
InChI Key: ZVHJDOOKOKVWOM-UHFFFAOYSA-N
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Description

5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring fused with a triazole ring

Properties

IUPAC Name

5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-18-8-11(1)19-4-2-17-7-12(15-16-17)10-5-13-9-14-6-10/h5-7,9,11H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHJDOOKOKVWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCN2C=C(N=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through an etherification reaction using oxirane and an appropriate alcohol.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]isoquinoline: Similar structure but with an isoquinoline ring instead of a pyrimidine ring.

    5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is unique due to the presence of both the pyrimidine and triazole rings, which can confer specific chemical and biological properties. This combination of rings can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

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